molecular formula C18H13ClFN3O3S B11214245 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Cat. No.: B11214245
M. Wt: 405.8 g/mol
InChI Key: WFVYURCWNGEZGE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the 4-chlorophenyl and 3-fluorobenzamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and benzamide derivatives. Examples include:

Uniqueness

What sets N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide apart is its specific combination of functional groups and its unique thieno[3,4-c]pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H13ClFN3O3S

Molecular Weight

405.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide

InChI

InChI=1S/C18H13ClFN3O3S/c19-12-4-6-14(7-5-12)23-17(15-9-27(25,26)10-16(15)22-23)21-18(24)11-2-1-3-13(20)8-11/h1-8H,9-10H2,(H,21,24)

InChI Key

WFVYURCWNGEZGE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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